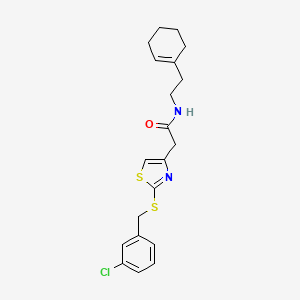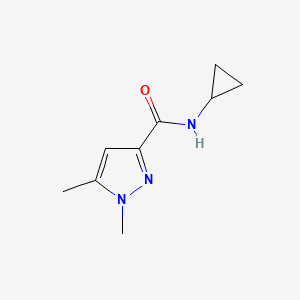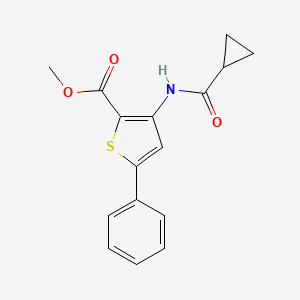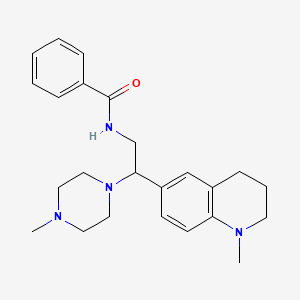
N-(1-cyanocyclobutyl)-4-(1H-indol-3-yl)-N-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclobutyl)-4-(1H-indol-3-yl)-N-methylbutanamide is a synthetic organic compound that belongs to the class of indole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclobutyl)-4-(1H-indol-3-yl)-N-methylbutanamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Cyclobutyl Cyanation: The cyanocyclobutyl group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.
Amide Formation: The final step involves the formation of the amide bond by reacting the indole derivative with a suitable amine under amide coupling conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-cyanocyclobutyl)-4-(1H-indol-3-yl)-N-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mécanisme D'action
The mechanism of action of N-(1-cyanocyclobutyl)-4-(1H-indol-3-yl)-N-methylbutanamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-cyanocyclobutyl)-4-(1H-indol-3-yl)-N-methylbutanamide: can be compared with other indole derivatives such as:
Uniqueness
This compound is unique due to its specific structural features, such as the cyanocyclobutyl group and the N-methylbutanamide moiety. These features may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Propriétés
IUPAC Name |
N-(1-cyanocyclobutyl)-4-(1H-indol-3-yl)-N-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-21(18(13-19)10-5-11-18)17(22)9-4-6-14-12-20-16-8-3-2-7-15(14)16/h2-3,7-8,12,20H,4-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLKZZQSGJVSJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCCC1=CNC2=CC=CC=C21)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 4-bromobenzoate](/img/structure/B2495705.png)
![6-(3-Chlorophenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2495710.png)




![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2495716.png)
![1-[6-(4-chlorobenzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine](/img/structure/B2495717.png)

![2,6-dichloro-N-{2-[(ethylamino)methyl]phenyl}pyridine-4-carboxamide hydrochloride](/img/structure/B2495720.png)


![2-[3-(Pentafluoro-lambda6-sulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B2495726.png)
![N-{2-[(2-fluorophenyl)formamido]ethyl}-3-(2-phenylethenesulfonamido)propanamide](/img/structure/B2495727.png)
